ペンタン-1-スルホニルクロリド

概要

説明

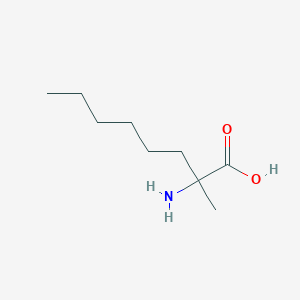

1-Pentanesulfonyl chloride is a useful research compound. Its molecular formula is C5H11ClO2S and its molecular weight is 170.66 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Pentanesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41209. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pentanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

スルホニルクロリドおよびスルホンアミドのクロモ選択的合成

ペンタン-1-スルホニルクロリドは、スルホニルクロリドおよびスルホンアミドのクロモ選択的合成に使用されます . このプロセスは、光触媒であるポリ(ヘプタジンイミド)カリウム(K-PHI)を使用し、さまざまな光条件下でS-アリルトリオアセテートから3種類の異なる生成物を選択的に生成できます .

金属および光触媒によるC–S結合官能基化

ペンタン-1-スルホニルクロリドは、スルホンのC–S結合官能基化のための金属および光触媒アプローチにおいて重要な役割を果たします . この新興分野は、スルホン誘導体を触媒的C–CおよびC–X結合構築を可能にする新しい基質クラスとして示しています .

製薬アプリケーション

ペンタン-1-スルホニルクロリドを含む硫黄含有化合物は、製薬業界で広く使用されています . これらは、スルホンアミド含有薬など、多くの薬物の基礎を形成しており、抗生物質の登場以来、最大の発見の1つとなっています .

農薬アプリケーション

医薬品における用途と同様に、ペンタン-1-スルホニルクロリドは農薬の製造にも使用されます . 硫黄含有化合物は、この業界において不可欠です .

材料科学アプリケーション

材料科学では、ペンタン-1-スルホニルクロリドは、さまざまな材料の合成に使用されています . 硫黄含有化合物のユニークな特性により、この分野での使用に最適です .

食品産業アプリケーション

他の硫黄含有化合物と同様に、ペンタン-1-スルホニルクロリドは、食品業界で応用されています . これらは、保存や風味向上など、さまざまなプロセスで使用されます .

作用機序

Target of Action

The primary targets of pentane-1-sulfonyl chloride are organic compounds, particularly those containing nucleophilic functional groups . It is often used in the synthesis of sulfonamides, which are a class of organic compounds widely used in pharmaceuticals .

Mode of Action

Pentane-1-sulfonyl chloride acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The reaction of pentane-1-sulfonyl chloride with nucleophiles forms sulfonyl derivatives, which can participate in various biochemical pathways. For instance, sulfonamides, which can be synthesized from sulfonyl chlorides, inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of pentane-1-sulfonyl chloride and its derivatives would depend on the specific compound and its chemical structure. It’s important to note that sulfonyl chlorides are typically soluble in organic solvents, which can influence their bioavailability .

Result of Action

The result of pentane-1-sulfonyl chloride’s action is the formation of sulfonyl derivatives, such as sulfonamides. These compounds have various effects at the molecular and cellular level, depending on their specific structure and targets. For example, sulfonamides can inhibit bacterial growth by disrupting folic acid synthesis .

Action Environment

The action, efficacy, and stability of pentane-1-sulfonyl chloride can be influenced by various environmental factors, including the presence of nucleophiles, the pH of the environment, and the temperature. For instance, the rate of reaction with nucleophiles can be affected by the pH, as it influences the nucleophilicity of the reactants .

特性

IUPAC Name |

pentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQOZRPSDQKNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

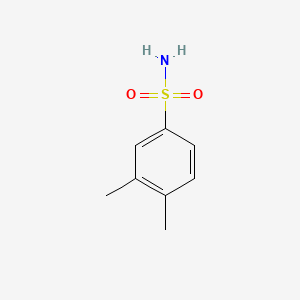

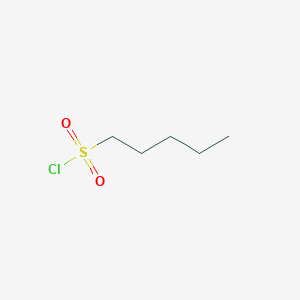

CCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285258 | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-18-0 | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pentanesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LTF7CPF6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 5-hydroxy-1-pentanesulfonyl chloride as described in the research?

A1: The research highlights the successful synthesis of 5-hydroxy-1-pentanesulfonyl chloride (2d) as a relatively stable, oily liquid with an approximate purity of 95% []. This is significant because it offers a general method for synthesizing hydroxyalkanesulfonyl chlorides, a class of compounds with potential applications in various fields. The researchers characterized 2d using ¹H NMR, ¹³C NMR, and infrared spectroscopy. Furthermore, they demonstrated its reactivity by successfully converting it into the corresponding sultone (3d) and a crystalline acetoxy-piperidide derivative (6) []. This synthesis paves the way for further investigation and potential applications of 5-hydroxy-1-pentanesulfonyl chloride and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)